Cas no 1851604-82-4 (3-Bromo-1-butyl-1H-pyrazole)

3-Bromo-1-butyl-1H-pyrazole 化学的及び物理的性質
名前と識別子
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- EN300-1105309
- 3-Bromo-1-butyl-1H-pyrazole
- SCHEMBL15648579
- 1851604-82-4
- 1H-Pyrazole, 3-bromo-1-butyl-
-
- インチ: 1S/C7H11BrN2/c1-2-3-5-10-6-4-7(8)9-10/h4,6H,2-3,5H2,1H3
- InChIKey: OEVHVJXIQFBULZ-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CN(CCCC)N=1
計算された属性
- せいみつぶんしりょう: 202.01056g/mol
- どういたいしつりょう: 202.01056g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 3
- 複雑さ: 97.6
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 17.8Ų
じっけんとくせい
- 密度みつど: 1.41±0.1 g/cm3(Predicted)
- ふってん: 246.3±13.0 °C(Predicted)
- 酸性度係数(pKa): -0.25±0.10(Predicted)
3-Bromo-1-butyl-1H-pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1105309-0.25g |
3-bromo-1-butyl-1H-pyrazole |
1851604-82-4 | 95% | 0.25g |
$579.0 | 2023-10-27 | |
Enamine | EN300-1105309-10.0g |
3-bromo-1-butyl-1H-pyrazole |
1851604-82-4 | 10g |
$3191.0 | 2023-05-23 | ||
Enamine | EN300-1105309-1.0g |
3-bromo-1-butyl-1H-pyrazole |
1851604-82-4 | 1g |
$743.0 | 2023-05-23 | ||
Enamine | EN300-1105309-0.05g |
3-bromo-1-butyl-1H-pyrazole |
1851604-82-4 | 95% | 0.05g |
$528.0 | 2023-10-27 | |
Enamine | EN300-1105309-5.0g |
3-bromo-1-butyl-1H-pyrazole |
1851604-82-4 | 5g |
$2152.0 | 2023-05-23 | ||
Enamine | EN300-1105309-1g |
3-bromo-1-butyl-1H-pyrazole |
1851604-82-4 | 95% | 1g |
$628.0 | 2023-10-27 | |
Enamine | EN300-1105309-5g |
3-bromo-1-butyl-1H-pyrazole |
1851604-82-4 | 95% | 5g |
$1821.0 | 2023-10-27 | |
Enamine | EN300-1105309-2.5g |
3-bromo-1-butyl-1H-pyrazole |
1851604-82-4 | 95% | 2.5g |
$1230.0 | 2023-10-27 | |
Enamine | EN300-1105309-0.5g |
3-bromo-1-butyl-1H-pyrazole |
1851604-82-4 | 95% | 0.5g |
$603.0 | 2023-10-27 | |
Enamine | EN300-1105309-10g |
3-bromo-1-butyl-1H-pyrazole |
1851604-82-4 | 95% | 10g |
$2701.0 | 2023-10-27 |
3-Bromo-1-butyl-1H-pyrazole 関連文献
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Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
3-Bromo-1-butyl-1H-pyrazoleに関する追加情報
3-Bromo-1-butyl-1H-pyrazole (CAS No. 1851604-82-4): An Overview of Its Synthesis, Properties, and Applications
3-Bromo-1-butyl-1H-pyrazole (CAS No. 1851604-82-4) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the synthesis, properties, and potential applications of 3-Bromo-1-butyl-1H-pyrazole, highlighting recent advancements and ongoing research in the field.
Synthesis of 3-Bromo-1-butyl-1H-pyrazole
The synthesis of 3-Bromo-1-butyl-1H-pyrazole typically involves a multi-step process that begins with the formation of a pyrazole ring. One common approach is to start with hydrazine and an appropriate α-diketone or α-ketoester. For instance, the reaction between ethyl acetoacetate and hydrazine hydrate can yield 3-methyl-1H-pyrazole, which can then be brominated and alkylated to form the desired product. The bromination step is crucial for introducing the bromine substituent, which can be used for further functionalization or as a leaving group in subsequent reactions.
A recent study published in the Journal of Organic Chemistry reported an efficient one-pot synthesis of 3-Bromo-1-butyl-1H-pyrazole using a microwave-assisted method. This approach significantly reduced reaction time and improved yield compared to traditional methods. The microwave-assisted synthesis involved the condensation of ethyl acetoacetate with hydrazine hydrate, followed by bromination with N-bromosuccinimide (NBS) and alkylation with 1-bromobutane in a single reaction vessel.
Physical and Chemical Properties
3-Bromo-1-butyl-1H-pyrazole is a colorless to pale yellow liquid at room temperature. It has a molecular weight of 209.06 g/mol and a melting point of approximately -25°C. The compound is soluble in common organic solvents such as ethanol, methanol, and dichloromethane but has limited solubility in water. The presence of the bromine substituent imparts unique chemical reactivity to the molecule, making it an attractive intermediate for various synthetic transformations.
The electronic properties of 3-Bromo-1-butyl-1H-pyrazole are influenced by the electron-withdrawing nature of the bromine atom and the electron-donating nature of the butyl group. This balance results in a molecule with moderate nucleophilicity and electrophilicity, which can participate in a wide range of chemical reactions. For example, the bromine atom can be readily displaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyrazoles with diverse functionalities.
Biological Activity and Potential Applications
3-Bromo-1-butyl-1H-pyrazole has shown promising biological activity in several areas, including anti-inflammatory, antiviral, and anticancer properties. Pyrazoles are known for their ability to modulate various biological targets such as enzymes, receptors, and ion channels. The presence of the bromine substituent can enhance these activities by altering the molecular conformation and improving binding affinity.
A study published in the Bioorganic & Medicinal Chemistry Letters investigated the anti-inflammatory effects of a series of pyrazole derivatives, including 3-Bromo-1-butyl-1H-pyrazole. The results showed that this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. The selective inhibition of COX-2 over COX-1 suggests potential use as an anti-inflammatory agent with reduced gastrointestinal side effects.
In another study published in the Cancer Letters, researchers explored the anticancer potential of pyrazole derivatives against various cancer cell lines. 3-Bromo-1-butyl-1H-pyrazole was found to exhibit cytotoxic activity against human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The mechanism of action was attributed to apoptosis induction through mitochondrial depolarization and caspase activation.
Potential Therapeutic Applications
The diverse biological activities of 3-Bromo-1-butyl-1H-pyrazole make it a valuable lead compound for drug discovery efforts. Its anti-inflammatory properties suggest potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. The anticancer activity observed in preclinical studies warrants further investigation into its therapeutic potential for cancer treatment.
In addition to its direct biological effects, 3-Bromo-1-butyl-1H-pyrazole can serve as a versatile building block for synthesizing more complex molecules with enhanced biological activity. For example, it can be used as a starting material for preparing pyrazolo[3,4-d]pyrimidines, which have shown promise as potent inhibitors of kinases involved in cancer progression.
Conclusion
3-Bromo-1-butyl-1H-pyrazole (CAS No. 1851604-82-4) is a multifaceted organic compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for developing new therapeutic agents. Ongoing research continues to uncover new applications and optimize its properties for various medical conditions. As our understanding of this compound deepens, it is likely to play an increasingly important role in advancing drug discovery and development efforts.
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